N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a combination of indole, chlorophenyl, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The chlorophenyl and phenoxyacetamide groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the phenyl ring.
Indole-3-acetic acid derivatives: Share the indole core but differ in their functional groups and biological activities.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide is unique due to its combination of indole, chlorophenyl, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23ClN2O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-10-12-18(13-11-17)30-16-25(29)28-15-21(19-6-2-4-8-23(19)26)22-14-27-24-9-5-3-7-20(22)24/h2-14,21,27H,15-16H2,1H3,(H,28,29) |
InChI Key |
GPOQDCBVFBKJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.